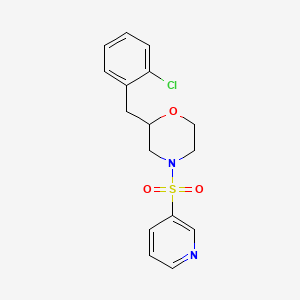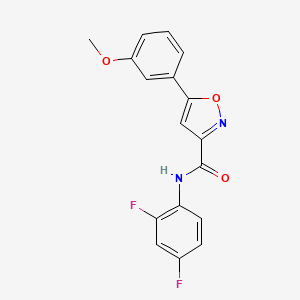
2-(2-chlorobenzyl)-4-(3-pyridinylsulfonyl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-chlorobenzyl)-4-(3-pyridinylsulfonyl)morpholine, also known as SB-204990, is a chemical compound that has been of interest to researchers due to its potential applications in the field of neuroscience. This compound belongs to the class of morpholine derivatives and has been found to exhibit a range of biological activities that make it a promising candidate for further investigation.
作用机制
The mechanism of action of 2-(2-chlorobenzyl)-4-(3-pyridinylsulfonyl)morpholine is thought to involve its interaction with the 5-HT2C receptor, which is a G protein-coupled receptor that plays a key role in the regulation of mood, appetite, and sleep. 2-(2-chlorobenzyl)-4-(3-pyridinylsulfonyl)morpholine has been shown to act as an antagonist of this receptor, which means that it blocks its activity and reduces the effects of the neurotransmitter serotonin.
Biochemical and Physiological Effects
2-(2-chlorobenzyl)-4-(3-pyridinylsulfonyl)morpholine has been found to exhibit a range of biochemical and physiological effects in various experimental models. In animal studies, it has been shown to reduce food intake and body weight, suggesting that it may have potential applications in the treatment of obesity. Additionally, it has been found to have anxiolytic and antidepressant-like effects, indicating that it may be useful in the treatment of mood disorders.
实验室实验的优点和局限性
One of the main advantages of 2-(2-chlorobenzyl)-4-(3-pyridinylsulfonyl)morpholine for lab experiments is its high potency and selectivity for the 5-HT2C receptor. This makes it a useful tool for investigating the role of this receptor in various physiological processes. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
未来方向
There are several potential future directions for research on 2-(2-chlorobenzyl)-4-(3-pyridinylsulfonyl)morpholine. One area of interest is its potential applications in the treatment of obesity and related metabolic disorders. Additionally, further investigation of its anxiolytic and antidepressant-like effects may lead to the development of new treatments for mood disorders. Finally, continued study of its mechanism of action and interactions with other neurotransmitter systems may lead to a better understanding of the role of the 5-HT2C receptor in the brain.
合成方法
The synthesis of 2-(2-chlorobenzyl)-4-(3-pyridinylsulfonyl)morpholine involves a multi-step process that begins with the reaction of 2-chlorobenzylamine with morpholine. This is followed by the addition of pyridine-3-sulfonyl chloride to the reaction mixture, which then undergoes a series of purification steps to yield the final product.
科学研究应用
2-(2-chlorobenzyl)-4-(3-pyridinylsulfonyl)morpholine has been the subject of numerous scientific studies due to its potential applications in the field of neuroscience. One of the primary areas of interest has been its ability to modulate the activity of certain neurotransmitter receptors in the brain, specifically the 5-HT2C receptor.
属性
IUPAC Name |
2-[(2-chlorophenyl)methyl]-4-pyridin-3-ylsulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3S/c17-16-6-2-1-4-13(16)10-14-12-19(8-9-22-14)23(20,21)15-5-3-7-18-11-15/h1-7,11,14H,8-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJRCOXINCRRQPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1S(=O)(=O)C2=CN=CC=C2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-(1,3-thiazol-2-yl)piperidine](/img/structure/B6115888.png)
![N,N-diallyl-2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6115897.png)
![ethyl 1-{[1-(aminocarbonyl)cyclopropyl]carbonyl}-3-(3-phenylpropyl)-3-piperidinecarboxylate](/img/structure/B6115898.png)

![2-[1-(1-isopropyl-4-piperidinyl)-4-(2-quinolinylmethyl)-2-piperazinyl]ethanol](/img/structure/B6115910.png)

![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6115921.png)
![4-(4-hydroxyphenyl)-3-methyl-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6115928.png)
![3-(4-fluorophenyl)-2-methyl-7-[3-(4-morpholinyl)propyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6115932.png)
![1,3-benzodioxol-5-yl[1-(1,3-benzothiazol-2-ylmethyl)-3-piperidinyl]methanone](/img/structure/B6115934.png)
![2-(1-piperidinyl)-N-[2-(2-thienyl)ethyl]-2-indanecarboxamide](/img/structure/B6115938.png)

![2-(4-allyl-5-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]thio}-4H-1,2,4-triazol-3-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B6115950.png)
![N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-3-cyclohexene-1-carboxamide](/img/structure/B6115958.png)